molecular formula C14H15N3O B2834536 N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide CAS No. 2361657-46-5

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide

Cat. No.: B2834536
CAS No.: 2361657-46-5
M. Wt: 241.294
InChI Key: HRZAOWSGRURYPA-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide is a compound that features an imidazole ring attached to a phenylethyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as sulfur to facilitate the reaction . The reaction conditions often require moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazole or phenylethyl derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The phenylethyl group can enhance the compound’s binding affinity and specificity. The prop-2-enamide moiety may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Phenylethylamine: Contains the phenylethyl group but lacks the imidazole and prop-2-enamide moieties.

    Benzimidazole: Features a fused benzene and imidazole ring, offering different chemical properties.

Uniqueness

N-[2-(1H-imidazol-1-yl)-1-phenylethyl]prop-2-enamide is unique due to its combination of an imidazole ring, phenylethyl group, and prop-2-enamide moiety. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(18)16-13(10-17-9-8-15-11-17)12-6-4-3-5-7-12/h2-9,11,13H,1,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZAOWSGRURYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CN1C=CN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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